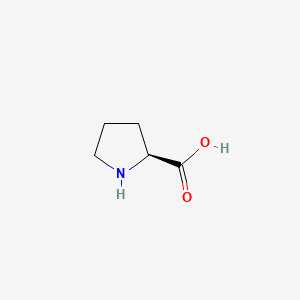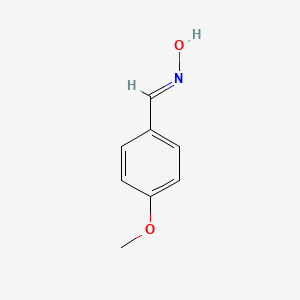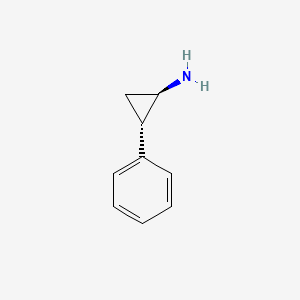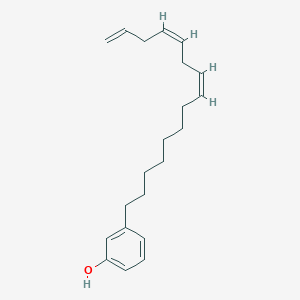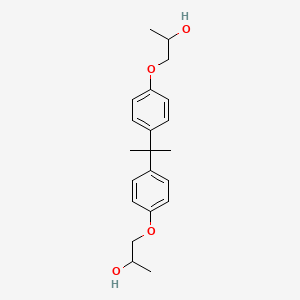
5,5,5-Trifluoro-DL-leucine
Übersicht
Beschreibung
5,5,5-Trifluoro-DL-leucine: trifluoroleucine , is an analog of the amino acid L-leucine. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the leucine side chain. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-DL-leucine typically involves the introduction of trifluoromethyl groups into the leucine structure. One common method is the reaction of leucine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and high-performance liquid chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5,5-Trifluoro-DL-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxyl groups can undergo oxidation and reduction under appropriate conditions.
Peptide Synthesis: It is commonly used in peptide synthesis due to its stability and unique properties
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amino and carboxyl groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5,5-Trifluoro-DL-leucine is used in the synthesis of highly fluorinated peptides, which are valuable in studying protein structure and function. Its incorporation into peptides can enhance thermal stability and resistance to proteolytic degradation .
Biology: In biological research, this compound is used to study the effects of fluorinated amino acids on protein folding and stability. It serves as a tool to investigate the role of hydrophobic interactions in protein structure .
Medicine: Its unique properties can be exploited to create novel therapeutic agents with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialized materials and coatings that require enhanced thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 5,5,5-Trifluoro-DL-leucine involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group imparts increased hydrophobicity and stability to the molecules, affecting their interactions and stability. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3,3,3-Trifluoro-DL-alanine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- m-Fluoro-DL-phenylalanine
- p-Fluoro-DL-phenylalanine
Comparison: 5,5,5-Trifluoro-DL-leucine is unique due to the presence of three fluorine atoms on the terminal carbon, which significantly enhances its hydrophobicity and stability compared to other fluorinated amino acids. This makes it particularly valuable in applications requiring enhanced thermal stability and resistance to degradation .
Eigenschaften
IUPAC Name |
2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGVJLGVINCWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346743 | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2792-72-5, 372-22-5 | |
| Record name | 5,5,5-Trifluoroleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2792-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoro-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 372-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,5,5-Trifluoro-DL-leucine interact with its target and what are the downstream effects?
A: this compound acts as an analogue of L-leucine and primarily targets α-isopropylmalate synthase (α-IPM synthase), a key enzyme in the leucine biosynthesis pathway in yeast. [, , ] This interaction disrupts the normal feedback inhibition mechanism of α-IPM synthase by L-leucine. As a result, the enzyme is no longer effectively inhibited, leading to the overproduction of isoamyl alcohol, a precursor to important flavor compounds like isoamyl acetate. [, , , , ]
Q2: What is the connection between this compound resistance and isoamyl alcohol production in yeast?
A: Yeast strains resistant to this compound often exhibit increased production of isoamyl alcohol. This is because the resistance mechanism frequently involves mutations in the LEU4 gene, which encodes α-IPM synthase. These mutations can reduce the enzyme's sensitivity to feedback inhibition by both L-leucine and its analogue, this compound. Consequently, even in the presence of these inhibitors, the mutated α-IPM synthase continues to function, leading to an accumulation of isoamyl alcohol. [, , , , ]
Q3: How is this compound used in yeast research and industrial applications?
A: Researchers use this compound as a selection agent to isolate yeast mutants with desirable characteristics, particularly those with increased production of flavor compounds like isoamyl alcohol and isoamyl acetate. [, , , , , ] This approach has been valuable in developing yeast strains for various fermentation processes, including sake, wine, beer, and cachaça production. [, , , , , ] These mutant strains contribute to enhancing the aroma and complexity of these beverages.
Q4: What specific mutations in the LEU4 gene are associated with this compound resistance?
A: Studies have identified several mutations in the LEU4 gene that confer resistance to this compound and increase isoamyl alcohol production. One notable mutation is Asp578Tyr, where aspartic acid at position 578 is replaced by tyrosine. [] This substitution alters the enzyme's structure and disrupts the leucine feedback inhibition mechanism. Other mutations, such as N515D/S520P/S542F/A551D/A551V, have also been linked to this compound tolerance and reduced feedback inhibition, ultimately leading to increased isoamyl alcohol production. []
Q5: Has this compound been used to modify yeast strains for applications beyond alcoholic beverages?
A: While the majority of research focuses on its application in alcoholic beverage production, this compound has also been explored for enhancing isoamyl acetate production in other contexts. One study investigated its use in manipulating Saccharomyces cerevisiae to convert amyl alcohol, a byproduct of alcohol distillation, into isoamyl acetate, a valuable flavor compound used in the food industry. [] This highlights the potential of using this compound and similar selection techniques to optimize yeast strains for producing valuable compounds in various biotechnological applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)

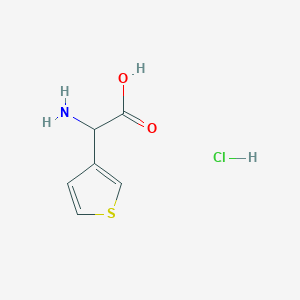
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)
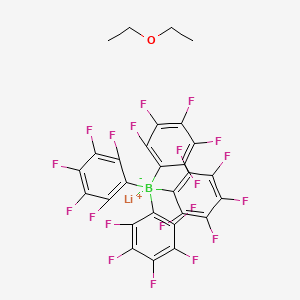
![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)

